N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide
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Overview
Description
N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a vinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Epoxides and Diols: From oxidation of the vinyl group.
Amines: From reduction of the benzamide core.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The vinyl group may participate in covalent bonding with target molecules, while the cyclopropyl group can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
N-Cyclopropyl-2-(trifluoromethyl)-4-vinylbenzamide can be compared with similar compounds such as:
N-Cyclopropyl-2-nitro-4-trifluoromethylaniline: Shares the cyclopropyl and trifluoromethyl groups but differs in the presence of a nitro group instead of a vinyl group.
N-Cyclopropyl-2-(trifluoromethyl)benzamide: Lacks the vinyl group, making it less reactive in certain chemical transformations.
N-Cyclopropyl-4-vinylbenzamide: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
The unique combination of the cyclopropyl, trifluoromethyl, and vinyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-4-ethenyl-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-8-3-6-10(11(7-8)13(14,15)16)12(18)17-9-4-5-9/h2-3,6-7,9H,1,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBVFXTKQAUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)NC2CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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